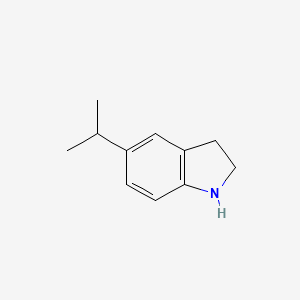

5-Isopropylindoline

Description

Structure

3D Structure

Propriétés

Numéro CAS |

65826-96-2 |

|---|---|

Formule moléculaire |

C11H15N |

Poids moléculaire |

161.24 g/mol |

Nom IUPAC |

5-propan-2-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C11H15N/c1-8(2)9-3-4-11-10(7-9)5-6-12-11/h3-4,7-8,12H,5-6H2,1-2H3 |

Clé InChI |

LCIJJWUQMXUQQI-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=CC2=C(C=C1)NCC2 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 5 Isopropylindoline and Its Functionalized Derivatives

Regioselective Synthetic Routes to 5-Isopropylindoline

Achieving regiocontrol in the synthesis of substituted indolines is paramount for creating structurally precise molecules. For this compound, synthetic strategies must selectively introduce the isopropyl group at the C5 position of the indoline (B122111) nucleus. This can be accomplished either by functionalizing a pre-existing indoline core or by constructing the heterocyclic ring from a precursor that already contains the isopropyl substituent in the desired location.

Direct Functionalization Strategies for Indoline Systems

Directly functionalizing the benzene (B151609) ring of indoline presents a challenge due to the multiple reactive sites. However, electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation, can be guided to the C5 position, which is para to the nitrogen atom. The lone pair of electrons on the indoline nitrogen activates the aromatic ring, primarily directing incoming electrophiles to the C5 and C7 positions. By protecting the nitrogen, typically with an acyl or benzyl (B1604629) group, the directing effect can be further controlled.

A prominent strategy involves the Lewis acid-catalyzed Friedel-Crafts alkylation of an N-protected indoline. For instance, a Zn(OTf)₂-catalyzed Michael-type Friedel–Crafts reaction between N-benzylindolines and nitroolefins has been shown to yield C5-alkylated products with high regioselectivity. chemistrytalk.org This C5 selectivity is attributed to the directing effect of the tertiary nitrogen atom. chemistrytalk.org This principle can be extended to the synthesis of this compound by using a suitable isopropyl electrophile, such as isopropyl bromide or propene, in the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃. masterorganicchemistry.com The N-acetyl or N-benzyl group not only helps direct the substitution but can also be removed later if the free NH-indoline is the final target.

Table 1: Proposed Direct Friedel-Crafts Isopropylation of N-Acylindoline

| Entry | Substrate | Electrophile | Catalyst | Proposed Product |

| 1 | N-Acetylindoline | Isopropyl bromide | AlCl₃ | 1-Acetyl-5-isopropylindoline |

| 2 | N-Acetylindoline | Propene | H₃PO₄ | 1-Acetyl-5-isopropylindoline |

This table is a representation of a proposed synthetic route based on established Friedel-Crafts principles.

Cyclization Reactions Incorporating Isopropyl-Substituted Precursors

A more common and often more regioselective approach to 5-substituted indolines involves the cyclization of an acyclic precursor that already contains the desired substituent on the aromatic ring. For the synthesis of this compound, the logical starting material is 4-isopropylaniline (B126951), which is commercially available. chemicalbook.com

Once 5-isopropylisatin is obtained, it serves as a key intermediate that can be reduced to the target this compound. The reduction of the two carbonyl groups of the isatin (B1672199) can be achieved through several methods:

Catalytic Hydrogenation: This is a versatile method for the reduction of both carbonyl groups and the aromatic ring system if desired. Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere can effectively reduce the isatin to the corresponding indoline. chemistrytalk.orglibretexts.org

Hydrazine-based Reductions: The Wolff-Kishner reduction, which involves heating the substrate with hydrazine (B178648) hydrate (B1144303) and a strong base (like KOH) in a high-boiling solvent, is a classic method for deoxygenating carbonyls. researchgate.net While milder conditions on isatins often yield the partially reduced oxindole, more forcing conditions can lead to the fully reduced indoline. scielo.brtandfonline.com

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the amide and ketone carbonyls of the isatin ring to the corresponding methylene (B1212753) groups of indoline. scielo.br

Table 2: Synthesis of this compound via Cyclization and Reduction

| Step | Starting Material | Reagents | Intermediate/Product | Key Findings | Reference |

| 1 | 4-Isopropylaniline | Chloral (B1216628) hydrate, Hydroxylamine (B1172632) HCl, Na₂SO₄ | N-(4-isopropylphenyl)isonitrosoacetamide | Formation of the isatin precursor. | Current time information in Bangalore, IN. |

| 2 | N-(4-isopropylphenyl)isonitrosoacetamide | H₂SO₄ | This compound-2,3-dione | Acid-catalyzed cyclization provides regioselective access to the 5-substituted isatin. | Current time information in Bangalore, IN. |

| 3 | This compound-2,3-dione | Hydrazine hydrate, KOH | This compound | Complete reduction of both carbonyl groups. | scielo.brresearchgate.net |

| 4 | This compound-2,3-dione | H₂, Pd/C | This compound | Catalytic hydrogenation offers a clean reduction method. | chemistrytalk.orglibretexts.org |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Green chemistry principles, such as the use of alternative energy sources, catalyst-free systems, and flow chemistry, can be effectively applied to the synthesis of this compound and its derivatives.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. acs.orgajol.info This technique can be applied to several steps in the synthesis of this compound. For instance, the Wolff-Kishner reduction of isatin has been successfully performed using a household microwave oven, dramatically reducing the reaction time from hours to seconds. acs.orgacs.org Similarly, the Bischler indole (B1671886) synthesis, a cyclization method, has been adapted to a solvent-free, microwave-assisted protocol. researchgate.net These examples demonstrate the potential for applying microwave assistance to the cyclization of 4-isopropylaniline derivatives or the reduction of 5-isopropylisatin, thereby making the synthesis more time- and energy-efficient.

Table 3: Comparison of Conventional vs. Microwave-Assisted Wolff-Kishner Reduction of Isatin

| Method | Conditions | Reaction Time | Key Advantage | Reference |

| Conventional | Hydrazine hydrate, NaOEt, elevated temp. | 3-4 hours | Established method | acs.org |

| Microwave-Assisted | Hydrazine hydrate, KOH, ethylene (B1197577) glycol | 10 seconds (reduction step) | Drastic reduction in reaction time | acs.orgacs.org |

Eliminating catalysts and solvents, particularly those that are toxic or derived from petrochemicals, is a core goal of green chemistry. Several synthetic transformations for indole and indoline synthesis have been developed under such conditions. For example, the thermal reaction of indoles with dialkylacetylene dicarboxylates proceeds in the absence of any catalyst or solvent to produce ring-expanded products. rsc.org More relevant to the target compound, the reduction of isatins to oxindoles can be achieved in high yields using hydrazine hydrate itself as the solvent, without the need for an additional base or catalyst. scielo.br Furthermore, solvent-free syntheses of N-alkylated imino indolin-2-one derivatives have been reported under microwave irradiation, showcasing the synergy between these two green chemistry principles. ajol.info These precedents suggest that steps in the synthesis of this compound, such as the reduction of 5-isopropylisatin, could be optimized to proceed under catalyst-free and/or solvent-free conditions.

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling and automation. acs.org The synthesis of indoline derivatives has been improved using flow chemistry techniques. For example, a one-step heterogeneous catalytic hydrogenation for the synthesis of an ethyl indoline-2-acetate derivative was developed in a flow reactor, avoiding the use of common, often hazardous, reducing agents. tandfonline.com Another study demonstrated that a continuous-flow reactor could achieve nearly complete conversion in an N-alkylation reaction in a fraction of the time required for the batch process (30 minutes vs. 4 days), increasing productivity approximately 200-fold. These examples highlight the immense potential of flow chemistry to improve the efficiency, safety, and scalability of the reduction and functionalization steps required for the synthesis of this compound.

Catalyst-Free and Solvent-Free Methodologies

Synthesis of Key this compound Intermediates and Analogues

The strategic synthesis of this compound and its functionalized derivatives is pivotal for the exploration of their chemical and biological potential. This section details advanced synthetic methodologies for key intermediates, including this compound-2,3-dione and various N-isopropylindole analogues, highlighting both classical and contemporary approaches.

Preparation of this compound-2,3-dione (Isatin)

This compound-2,3-dione, also known as 5-isopropylisatin, is a crucial intermediate for the synthesis of a wide array of heterocyclic compounds. Its preparation can be achieved through several synthetic routes, most notably via the Sandmeyer reaction.

The Sandmeyer reaction is a well-established and versatile method for the synthesis of isatins from corresponding anilines. wikipedia.orgnih.gov For the preparation of this compound-2,3-dione, the synthesis begins with 4-isopropylaniline. nih.gov The general pathway involves the reaction of the aniline (B41778) with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate (B86663) to yield an isonitrosoacetanilide intermediate. nih.govresearchgate.net This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to afford the target this compound-2,3-dione. nih.govresearchgate.net

The mechanism of the Sandmeyer isatin synthesis is believed to proceed through the formation of a glyoxamide, which then reacts with hydroxylamine to form the oximinoacetanilide. Subsequent heating in strong acid facilitates a ring-closing reaction to produce the isatin core. byjus.com This method has been successfully applied to the synthesis of various 5-substituted isatins, including 5-ethyl, 5-butyl, and this compound-2,3-dione. nih.gov

Table 1: Key Steps in the Sandmeyer Synthesis of this compound-2,3-dione

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | 4-Isopropylaniline, Chloral hydrate, Hydroxylamine hydrochloride | Sodium sulfate (aq) | Isonitrosoacetanilide derivative |

| 2 | Isonitrosoacetanilide derivative | Concentrated sulfuric acid | This compound-2,3-dione |

While the Sandmeyer reaction is a cornerstone of isatin synthesis, several alternative pathways have been developed to access substituted isatins, which can be adapted for the synthesis of this compound-2,3-dione.

One notable alternative is the Stolle synthesis , which involves the reaction of a substituted aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. This intermediate is then cyclized using a Lewis acid catalyst, such as aluminum chloride or boron trifluoride etherate, to yield the corresponding isatin.

Another approach involves the oxidation of indole derivatives. For instance, the oxidation of 1-isopropylindolin-2-one (B3276809) can be a viable route to produce 1-isopropylindoline-2,3-dione. rasayanjournal.co.in Furthermore, direct C-H functionalization and oxidation of N-substituted indoles present a modern and efficient strategy for the synthesis of isatin derivatives.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of isatin derivatives. rasayanjournal.co.in For example, the synthesis of N-(1-isopropyl-2-oxoindolin-5-yl) substituted amide derivatives has been achieved using microwave irradiation, which significantly reduces reaction times and can improve yields. rasayanjournal.co.in

Sandmeyer Reaction Pathways

Synthesis of N-Isopropylindole Derivatives

The synthesis of N-isopropylindole derivatives is of significant interest due to their presence in various biologically active molecules. Several methods have been developed for the N-alkylation of indoles and the de novo synthesis of N-isopropylindole scaffolds.

A common approach for the synthesis of N-alkylated indoles is the reaction of an indole with an alkyl halide in the presence of a base. For the synthesis of N-isopropylindole, this would involve the reaction of indole with 2-iodopropane (B156323) or 2-bromopropane. rasayanjournal.co.in Sodium hydride in a solvent like dimethylformamide (DMF) is often used as the base to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the isopropyl halide. rasayanjournal.co.in

Another method involves the reductive amination of an indole with acetone (B3395972) in the presence of a reducing agent. This approach provides a direct route to the N-isopropyl group.

Furthermore, more complex N-isopropylindole derivatives can be synthesized through multi-step sequences. For instance, the synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole has been reported, starting from the Friedel-Crafts condensation of fluorobenzene (B45895) with chloroacetyl chloride. scirp.org The resulting phenacyl chloride is then condensed with N-isopropylaniline, followed by cyclization with zinc chloride to yield the target N-isopropylindole derivative. scirp.org

Negishi coupling has also been employed for the synthesis of N-isopropyltryptophan derivatives, where 3-iodo-N-isopropylindole is coupled with a protected zincated iodoalanine. nih.gov

Multi-Component Reactions for Diverse this compound Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. acsgcipr.org This approach is highly convergent and atom-economical, making it an attractive strategy for generating diverse molecular scaffolds. acsgcipr.org

While specific examples of MCRs for the direct synthesis of this compound scaffolds are not extensively reported, the principles of MCRs can be applied to generate such structures. For instance, a Pfitzinger reaction, a two-component reaction between an isatin and a carbonyl compound, can be employed to synthesize quinoline-4-carboxylic acids. nih.gov By using this compound-2,3-dione as the isatin component, a variety of quinoline (B57606) derivatives bearing an isopropyl group at the corresponding position can be accessed. nih.gov

The Ugi and Passerini reactions are other prominent MCRs that could be adapted for the synthesis of complex indole derivatives. nih.gov For example, an Ugi reaction involving an indole-based aldehyde or amine, an isocyanide, a carboxylic acid, and an aldehyde or ketone could potentially be designed to incorporate a this compound moiety into the final product. The versatility of MCRs allows for the introduction of multiple points of diversity, enabling the rapid generation of libraries of novel this compound-containing compounds for further investigation.

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in modern organic synthesis, offering efficient, selective, and environmentally benign routes to complex molecules. Various catalytic approaches have been developed for the synthesis of indoline and indole derivatives, which can be applied to the preparation of this compound and its analogues.

Zeolite catalysts have been shown to be effective in the vapor-phase alkylation of indole with 2-propanol to selectively produce 3-isopropylindole. iitm.ac.in Modified HY zeolites, such as those exchanged with cerium (CeHY), have demonstrated high activity and selectivity for this transformation. iitm.ac.in The acidic properties and shape-selective nature of zeolites make them attractive catalysts for such alkylation reactions. iitm.ac.in

Metal-catalyzed cross-coupling reactions are also instrumental in the synthesis of functionalized indole derivatives. For example, palladium-catalyzed reactions are widely used for the formation of C-C and C-N bonds in indole systems.

Photocatalysis has emerged as a powerful tool for the modification of bioactive molecules, including indoline derivatives. tue.nl Visible-light-mediated photocatalysis can enable a range of transformations under mild conditions. For instance, the photocatalytic modification of indolin-2-ones has been reported, suggesting the potential for applying this technology to the synthesis and functionalization of this compound derivatives. tue.nl

Furthermore, the use of chiral catalysts can enable the asymmetric synthesis of enantioenriched indoline derivatives, which is of significant importance for the development of new therapeutic agents.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern synthetic chemistry, offering powerful tools for C-C and C-heteroatom bond formation. In the context of indoline synthesis, palladium-catalyzed reactions facilitate intramolecular cyclizations and direct C-H functionalization, providing access to a diverse range of derivatives. google.comthieme-connect.de

A prominent strategy involves the intramolecular C(sp³)–H arylation. This method allows for the direct formation of the indoline ring from appropriately substituted precursors. Researchers have developed enantioselective versions of this reaction by employing a combination of a palladium(0) catalyst and a chiral ligand, such as a binol-derived phosphate. thieme-connect.de This approach has proven effective for synthesizing a variety of chiral indolines in good yields and with excellent enantioselectivities. thieme-connect.de

Another key application of palladium catalysis is the dearomatization of indoles to access chiral 2,3-functionalized indolines. google.comscholaris.ca This can be achieved through a migratory insertion strategy. google.comscholaris.ca Furthermore, palladium-catalyzed reactions can be used for the regioselective functionalization of the indoline core itself. For instance, directed C7-acetoxylation of N-acyl indolines has been successfully demonstrated. nsf.gov This reaction utilizes an amide directing group to guide the oxidation to a specific position on the benzene ring, a transformation that is valuable for the late-stage functionalization of complex molecules. nsf.gov Substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides represents another palladium-catalyzed route, providing controllable access to either indole or indoline products depending on the alkene's structure. rsc.org

The synthesis of 3-substituted indoles, which can be subsequently reduced to indolines, has also been achieved via palladium-catalyzed reactions between 2-iodoaniline (B362364) and various aldehydes. researchgate.netresearchgate.net Similarly, palladium catalysts, often in conjunction with a base and additives like tetra-n-butylammonium chloride (n-Bu4NCl), can efficiently cyclize nitrogen-containing α-iodoaryl alkenes to form indolines under mild conditions. researchgate.net

| Reaction Type | Catalyst System | Substrate Example | Product | Yield | Enantiomeric Ratio (er) | Reference |

| Asymmetric C(sp³)–H Arylation | Pd(PCy₃)₂ / (R)-Ligand | N-protected 2-halo-phenethylamine derivative | Chiral Indoline | 60-96% | up to 98:2 | thieme-connect.de |

| C7-Acetoxylation | Pd(OAc)₂ / PhI(OAc)₂ | N-Acyl Indoline | C7-Acetoxylated Indoline | up to 81% | N/A | nsf.gov |

| Reductive Cyclization | Pd(OAc)₂ / 1,10-phenanthroline | β-Nitrostyrene | Substituted Indole | up to 95% | N/A | mdpi.com |

| [4+1] Annulation | Pd(dppf)Cl₂ / Cu(OAc)₂ | γ,δ-Unsaturated Alkene + Trifluoroacetimidoyl Chloride | Trifluoromethyl-containing Indole | Moderate to Good | N/A | rsc.org |

| [3+2] Heteroannulation | Pd(dppf)Cl₂ / Cu(OAc)₂ | β,γ-Unsaturated Alkene + Hydrolyzed Trifluoroacetimidoyl Chloride | Trifluoromethyl-containing Indoline | Moderate to Good | N/A | rsc.org |

Copper-Catalyzed Reactions

Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-based methods for synthesizing nitrogen-containing heterocycles. These transformations are particularly useful for constructing C-N bonds, a critical step in the formation of the indoline ring. beilstein-journals.org

One of the most significant copper-catalyzed methods is the intramolecular Ullmann C-N coupling. beilstein-journals.org This reaction can be performed enantioselectively through a desymmetrization strategy, yielding chiral indolines with high enantiomeric excess. beilstein-journals.org A one-pot, two-step process combining a highly regioselective iron(III) triflimide-catalyzed iodination with a subsequent copper(I)-catalyzed intramolecular N-arylation provides an efficient route to functionalized indolines from N-tosyl phenylethylamine precursors. researchgate.net This method demonstrates good functional group tolerance. researchgate.net

Copper catalysis also enables the synthesis of multi-substituted indoles, potential precursors to indolines, through tandem reactions. For example, a one-pot sequence involving a copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling has been developed. organic-chemistry.org Another approach combines an intermolecular Chan–Lam N-arylation with an intramolecular cross-dehydrogenative coupling, promoted by the same copper catalyst, to produce C3-functionalized indoles from enamines and arylboronic acids. rsc.org

Furthermore, copper catalysts are effective in alkene diamination reactions. An enantioselective intra/intermolecular alkene diamination of γ-alkenylsulfonamides with external sulfonamide nucleophiles provides a direct route to chiral 2-aminomethyl indolines with good yields and excellent enantioselectivities. scispace.com This reaction is distinct as it does not require pre-oxidation of the amine component, broadening the scope of applicable amine sources. scispace.com

| Reaction Type | Catalyst System | Key Reagents | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Intramolecular C-N Coupling | Iron(III) triflimide, then CuI / Ligand | N-Tosyl phenylethylamine, NIS | N-Tosyl Indoline | up to 93% | N/A | researchgate.net |

| Alkene Diamination | Cu(2-ethylhexanoate)₂ / Ligand | γ-Alkenylsulfonamide, External Amine, MnO₂ | Chiral 2-Aminomethyl Indoline | Good | up to 92% | scispace.com |

| Tandem C-N/CDC Coupling | CuI | Aryl Iodide, Enamine | Multisubstituted Indole | Very Good | N/A | organic-chemistry.org |

| Chan-Lam/CDC Annulation | Cu(OAc)₂·H₂O | Arylboronic Acid, Enamine, KMnO₄ | C3-Functionalized Indole | Good to Excellent | N/A | rsc.org |

Organocatalytic and Biocatalytic Strategies

Moving beyond metal catalysis, organocatalytic and biocatalytic methods offer green and highly selective approaches to indoline synthesis. These strategies leverage the intricate reactivity of small organic molecules or enzymes to construct complex chiral structures. nih.gov

Biocatalysis, particularly using engineered enzymes, presents a powerful tool for the direct and selective C(sp³)–H functionalization of the indoline core. chemrxiv.orgchemrxiv.org Researchers have engineered cytochrome P450 enzymes (such as CYP119) to act as "carbene transferases." wpmucdn.com These engineered biocatalysts can perform regio- and stereoselective C(sp³)–H functionalization at both the α- and β-positions of N-substituted indolines. chemrxiv.orgchemrxiv.org This methodology allows for the diversification of the indoline scaffold with high efficiency and enantioselectivity (up to 98% ee). chemrxiv.org Furthermore, combining enzymes with different regioselectivities in a biocatalytic cascade can produce complex polycyclic indoline-containing scaffolds. wpmucdn.com Mechanistic studies suggest these transformations proceed via a radical-mediated pathway. chemrxiv.orgchemrxiv.org Directed evolution of cytochrome P411 has also yielded variants capable of catalyzing intramolecular C(sp³)–H amination of organic azides to form chiral indolines with high turnover and selectivity. researchgate.net

Organocatalysis provides complementary strategies. For instance, thiourea-based organocatalysts have been employed in the asymmetric Friedel–Crafts alkylation of indoles with electrophiles like 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones. This reaction creates a new chiral center and provides access to chiral indole derivatives that are precursors to indolines. Chiral phosphoric acids and their derivatives are another class of powerful organocatalysts. They can facilitate various asymmetric transformations, including cycloadditions and cascade reactions, that lead to the formation of complex, enantiomerically enriched heterocyclic systems, including those with an indoline core. The development of bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base site, has also enabled novel asymmetric reactions for constructing chiral scaffolds. beilstein-journals.org

| Strategy | Catalyst | Reaction | Substrate | Product | Selectivity | Reference |

| Biocatalysis | Engineered CYP119 | C(sp³)–H Carbene Insertion | N-Substituted Indoline, Diazo Reagent | α- or β-Functionalized Indoline | up to >99% regio-, 98% ee | chemrxiv.orgwpmucdn.com |

| Biocatalysis | Evolved Cytochrome P411 | Intramolecular C(sp³)–H Amination | Aryl Azide | Chiral Indoline | High ee and TON | researchgate.net |

| Organocatalysis | Chiral Thiourea | Friedel–Crafts Alkylation | Indole, Arylidene-Meldrum's Acid | Chiral 3-Substituted Indole | Good Yield, Moderate to High ee | |

| Organocatalysis | Chiral Pyrrolidine Derivative | Atroposelective Heterocycloaddition | Aminoarylaldehyde, Alkynal | Axially Chiral 2-Arylquinoline | High Yield and ee | beilstein-journals.org |

Lewis Acid and Brønsted Acid Catalysis

Acid catalysis provides a fundamental and powerful platform for the synthesis of indoles and indolines, often through intramolecular cyclization or cascade reactions. Both Lewis acids and Brønsted acids are effective in promoting these transformations, activating substrates towards ring closure.

Brønsted acids, such as trifluoroacetic acid (TFA), p-toluenesulfonic acid (PTSA), or chiral phosphoric acids, are widely used. thieme-connect.comfrontiersin.org They can catalyze the formal (4+2) cyclocondensation of N-unprotected 3-substituted indoles with donor-acceptor cyclopropanes. nih.govacs.org This reaction involves the alkylation of both the N1 and C2 positions of the indole, leading to the formation of the 8,9-dihydropyrido[1,2-a]indole scaffold, which is a core structure in many alkaloids. nih.govacs.org Brønsted acids also facilitate the remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters, offering a metal-free route to functionalized indole derivatives. frontiersin.org Furthermore, tandem cyclizations of tryptamine-ynamides catalyzed by Brønsted acids can yield tetracyclic indoline scaffolds. thieme-connect.com

Lewis acids, including metal triflates like Yb(OTf)₃ and Sc(OTf)₃, are known to be effective catalysts, even in aqueous media. tcichemicals.com They can catalyze the cyclization of ortho-imino phenyldiazoacetates to produce 2,3-substituted indoles in quantitative yields under mild conditions. organic-chemistry.org This process involves the activation of the imine by the Lewis acid, followed by an intramolecular nucleophilic attack. organic-chemistry.org Boron-based Lewis acids have been used to achieve a double sila-Friedel–Crafts reaction between aminobiphenyl compounds and dihydrosilanes, yielding silafluorene derivatives, which are structurally related to indolines. rsc.org

| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Product | Yield | Reference |

| Brønsted Acid | N-trifluoromethanesulfonyl diphenylphosphoramide | (4+2) Cyclocondensation | 3-Substituted Indole, Acylcyclopropane | 8,9-Dihydropyrido[1,2-a]indole | up to 94% | acs.org |

| Brønsted Acid | Diphenyl Phosphate (DPP) | Tandem Cyclization | Tryptamine-Ynamide | Tetracyclic Indoline | Good | thieme-connect.com |

| Brønsted Acid | PTSA | C6 Functionalization | 2,3-Disubstituted Indole, β,γ-Unsaturated α-ketoester | C6-Functionalized Indole | Good | frontiersin.org |

| Lewis Acid | BF₃·Et₂O, TiCl₄, SnCl₄ | Intramolecular Cyclization | o-Imino Phenyldiazoacetate | 2,3-Substituted Indole | Quantitative | organic-chemistry.org |

| Lewis Acid | Borane (B(C₆F₅)₃) | Double Sila-Friedel–Crafts Reaction | Aminobiphenyl, Dihydrosilane | Silafluorene | Good to Excellent | rsc.org |

Reactivity Profiles and Mechanistic Investigations of 5 Isopropylindoline

Electrophilic Aromatic Substitution Reactions on the Indoline (B122111) Core

The indoline nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). bhu.ac.intandfonline.com The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. wikipedia.org The general mechanism proceeds in two steps: the formation of a carbocation intermediate (sigma complex) and the subsequent removal of a proton to restore aromaticity. libretexts.orgminia.edu.egrahacollege.co.in

The position of the isopropyl group at the C-5 position and the nitrogen atom in the heterocyclic ring influence the regioselectivity of these substitutions. The nitrogen atom, being an activating group, directs incoming electrophiles to the ortho and para positions. In the case of 5-isopropylindoline, this would favor substitution at the C-4, C-6, and C-7 positions.

Common electrophilic aromatic substitution reactions applicable to the indoline core include:

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. rahacollege.co.in For instance, 1-isopropylindolin-2-one (B3276809) can be nitrated to yield 1-isopropyl-5-nitroindolin-2-one (B15204130). rasayanjournal.co.in

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine) is usually catalyzed by a Lewis acid. wikipedia.org

Friedel-Crafts Reactions: This category includes alkylation and acylation, where an alkyl or acyl group is introduced onto the aromatic ring, respectively. wikipedia.org These reactions are catalyzed by Lewis acids like aluminum trichloride.

Enzymatic prenyltransferases can also catalyze the prenylation of the indole (B1671886) core at various positions through what is believed to be a direct electrophilic aromatic substitution mechanism. nih.gov

Nucleophilic Substitution Reactions and Their Mechanistic Elucidation

Nucleophilic substitution reactions involve an electron-rich nucleophile attacking a carbon atom and replacing a leaving group. savemyexams.comchemguide.co.uk In the context of the this compound scaffold, these reactions can occur at different sites depending on the substrate and reaction conditions.

For instance, indoleninyl iodides, which can be derived from haloindole precursors, undergo nucleophilic substitution with various nucleophiles like sulfur and nitrogen compounds. acs.org The mechanism of these reactions can vary. Primary halogenoalkanes typically undergo an SN2 mechanism, which is a single-step process. chemguide.co.uk In contrast, tertiary halogenoalkanes favor an SN1 mechanism, which involves a two-step process with the formation of a carbocation intermediate. chemguide.co.ukaakash.ac.in

The reactivity of the C-X bond (where X is a halogen) is crucial, with the bond strength decreasing from C-F to C-I. savemyexams.com This trend influences the reaction rate, with iodoalkanes being the most reactive. savemyexams.com

Intramolecular nucleophilic substitution can also occur in bifunctional molecules, leading to the formation of cyclic products. libretexts.org For such reactions to be favorable, the formation of stable five- or six-membered rings is often a driving force. libretexts.org

Cycloaddition and Annulation Reactions Involving this compound Scaffolds

Cycloaddition reactions are powerful tools for constructing cyclic molecules. msu.edulibretexts.org These reactions involve the joining of two or more unsaturated molecules to form a ring. msu.edu A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile. libretexts.orgresearchgate.net Dipolar cycloadditions, a type of [4+2] reaction, utilize 1,3-dipoles to form five-membered heterocyclic rings. msu.edu

Annulation reactions are processes that build a new ring onto an existing molecule. rsc.org For instance, [3+2] annulation reactions are widely used to synthesize five-membered aromatic heterocycles. chim.it These reactions can proceed through various pathways, including oxidative annulation and annulation/elimination. chim.it

Research has shown that desymmetric [3 + 2] annulation reactions can be used to create fused hydroindol-5-one frameworks. rsc.org Similarly, 1,3-dipolar cycloaddition reactions of cyclopropenes with stable azomethine ylides have been developed to synthesize bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org Decarbonylative annulation reactions have also emerged as an efficient method to construct various carbocyclic and heterocyclic scaffolds. rsc.org

Reduction and Oxidation Chemistry of the Indoline Moiety

The indoline moiety can undergo both reduction and oxidation reactions, targeting either the heterocyclic or the carbocyclic ring.

Reduction:

The selective reduction of the indoline ring system can be achieved using different reagents. Catalytic hydrogenation or the use of reducing agents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid can reduce the heterocyclic ring of an indole to an indoline. bhu.ac.in Conversely, reduction with lithium in liquid ammonia (B1221849) can selectively reduce the benzene (B151609) ring. bhu.ac.in The reduction of 1-isopropyl-5-nitroindolin-2-one using iron and ammonium (B1175870) chloride yields 5-amino-1-isopropylindolin-2-one. rasayanjournal.co.in

Oxidation:

The C2-C3 double bond of the indole nucleus is susceptible to oxidative cleavage by reagents such as ozone or sodium periodate. bhu.ac.in The oxidation of indolines can lead to the corresponding indoles. For example, copper-catalyzed dehydrogenation using oxygen as an oxidant can convert indolines to indoles at room temperature, often with an additive like TEMPO. organic-chemistry.org Photooxygenation of certain N-substituted indolines can lead to a mixture of hydroperoxyindolines and products of C2-C3 bond cleavage. acs.org

Radical Reactions and Associated Mechanisms

Radical reactions involve species with unpaired electrons and typically proceed through a three-step mechanism: initiation, propagation, and termination. youtube.com

In the context of indoline chemistry, radical-mediated C(sp3)–H functionalization of N-substituted indolines has been achieved using enzymatic carbene transfer. chemrxiv.org Mechanistic studies suggest that these reactions proceed via a radical-mediated C–H functionalization pathway. chemrxiv.org

Radical cyclization reactions are also a key method for forming five-membered rings. libretexts.orgharvard.edu These reactions often favor exo-cyclization kinetically over endo-cyclization. harvard.edu The tributyltin radical (Bu3Sn•), often generated from tributyltin hydride (Bu3SnH) and an initiator like AIBN, is a common reagent in these transformations. libretexts.org

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wikipedia.org These reactions are often associated with carbocation intermediates, where a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift. masterorganicchemistry.com

Several named rearrangement reactions are relevant to heterocyclic chemistry, although specific examples for this compound are not extensively documented. These include:

Pinacol Rearrangement: An acid-catalyzed rearrangement of a 1,2-diol to a ketone. libretexts.org

Beckmann Rearrangement: The conversion of an oxime to an amide. wiley-vch.de

Baeyer-Villiger Oxidation: The oxidation of a ketone to an ester. wiley-vch.de

Payne Rearrangement: The reversible intramolecular epoxide opening in epoxy alcohols. msu.edu

Wolff Rearrangement: A reaction that can be used for ring expansion. libretexts.org

Indoleninyl halides have been observed to rearrange to form quinolines under basic conditions. acs.org Additionally, some enzymatic prenylation reactions on the indole core are thought to proceed through an initial reaction at the C-3 position followed by a rearrangement to yield the final product. nih.gov

Advanced Spectroscopic and Structural Characterization of 5 Isopropylindoline Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-isopropylindoline. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

In the ¹H NMR spectrum of this compound, the protons of the isopropyl group are expected to give rise to a doublet for the two methyl groups and a septet for the methine proton, a characteristic pattern due to spin-spin coupling. The aromatic protons on the benzene (B151609) ring will appear as a set of signals in the aromatic region, with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The protons on the five-membered heterocyclic ring (at positions 2 and 3) will typically appear as triplets, assuming coupling to each other and adjacent protons. The N-H proton will present as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the amino and isopropyl groups. Data from related substituted indoline (B122111) derivatives can be used to predict the approximate chemical shifts for this compound. For instance, studies on various substituted indoles and indolines have provided a basis for assigning the resonances of the ring carbons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (N-H) | 3.5 - 4.5 | br s | - |

| H-2 (CH₂) | ~3.0 | t | ~8.0 |

| H-3 (CH₂) | ~3.6 | t | ~8.0 |

| H-4 | ~6.9 | d | ~8.0 |

| H-6 | ~6.8 | dd | ~8.0, ~2.0 |

| H-7 | ~6.6 | d | ~2.0 |

| Isopropyl-CH | ~2.8 | sept | ~7.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~47 |

| C-3 | ~56 |

| C-3a | ~125 |

| C-4 | ~125 |

| C-5 | ~140 |

| C-6 | ~120 |

| C-7 | ~108 |

| C-7a | ~150 |

| Isopropyl-CH | ~34 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₁H₁₅N, by providing a highly accurate mass measurement of the molecular ion.

In electron ionization (EI) mass spectrometry, the fragmentation of this compound is expected to follow pathways characteristic of alkyl-substituted aromatic amines. The molecular ion peak (M⁺) would be prominent. A common fragmentation pathway for alkyl-substituted benzenes is the benzylic cleavage, which would lead to the loss of a methyl group ([M-15]⁺) to form a stable secondary carbocation. Another significant fragmentation would be the loss of the entire isopropyl group to give a fragment corresponding to the indoline cation. Studies on the fragmentation of N-alkylindolines have shown characteristic losses of the alkyl substituents. The fragmentation of the indoline ring itself can also occur, though it is generally a more stable structure.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 161 | [C₁₁H₁₅N]⁺ | Molecular Ion (M⁺) |

| 146 | [M - CH₃]⁺ | Loss of a methyl group |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, the general structural features of the indoline ring system are well-established through crystallographic studies of numerous derivatives.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit several key absorption bands.

The N-H stretching vibration is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. In dilute solutions, this band is typically sharp, while in the solid state or concentrated solutions, it can

Computational Chemistry and Theoretical Studies of 5 Isopropylindoline

Quantum Chemical Calculations for Electronic Structure Analysis

Specific quantum chemical calculations dedicated to the electronic structure analysis of 5-Isopropylindoline are not extensively available in the reviewed scientific literature. Such studies, typically employing methods like Density Functional Theory (DFT) or Hartree-Fock (HF), would be essential for understanding the molecule's fundamental electronic properties. ntu.edu.sg

Were such studies available, they would provide critical data including:

Molecular Orbital Energies: Detailing the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity.

Electron Density Distribution: Mapping the electron density surface to identify electron-rich and electron-poor regions, indicating sites susceptible to electrophilic or nucleophilic attack.

Electrostatic Potential Maps: Visualizing the charge distribution to predict non-covalent interaction sites.

These calculations would form the foundation for understanding the molecule's behavior in chemical reactions and biological systems.

Conformational Analysis and Energy Landscapes of this compound

A comprehensive conformational analysis of this compound, which would map its potential energy surface, has not been detailed in the available research. This type of analysis is critical for understanding the three-dimensional shapes the molecule can adopt and their relative stabilities. mdpi.com

A thorough conformational analysis would involve:

Identification of Rotatable Bonds: Systematically rotating the isopropyl group and the bonds within the indoline (B122111) ring to identify all possible conformers.

Energy Minimization: Calculating the potential energy of each conformer to identify local and global energy minima.

Free Energy Landscapes: Plotting the free energy as a function of key dihedral angles to visualize the energy barriers between different conformations and determine the most populated states under given conditions. nih.govresearchgate.net

This information is vital for understanding how the molecule's shape influences its interactions with other molecules, including enzymes or receptors.

Reaction Pathway Elucidation and Transition State Analysis

Detailed computational studies on the reaction pathways and transition states involving this compound are not present in the located scientific literature. This analysis is key to predicting how a molecule will behave in a chemical reaction, including the speed and outcome of the reaction.

Such an investigation would typically include:

Mapping Reaction Coordinates: Identifying the geometric changes that occur as reactants transform into products.

Locating Transition States: Calculating the highest energy structure along the reaction pathway, which determines the activation energy of the reaction.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed, which is essential for predicting reaction rates.

For example, the Pfitzinger reaction, which can utilize derivatives of this compound to synthesize more complex molecules, could be modeled to understand its mechanism and optimize conditions.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations specifically focused on this compound are not described in the available literature. MD simulations are a powerful computational method used to study the physical movement of atoms and molecules over time.

An MD simulation of this compound, likely in a solvent like water, would provide insights into:

Conformational Dynamics: How the molecule flexes, bends, and rotates at a given temperature, revealing its dynamic accessible conformations.

Solvation Effects: How solvent molecules arrange around the solute and influence its structure and behavior.

Interaction Stability: If simulated with a target protein, MD can assess the stability of the binding pose and the persistence of key interactions over time.

These simulations bridge the gap between static structures and the dynamic reality of molecular behavior in a biological environment.

In Silico Screening and Virtual Ligand Design (focusing on chemical interactions)

While direct computational studies on this compound are scarce, a 2023 study by Quimque et al. performed molecular docking simulations on a series of quinoline (B57606) carboxylic acids derived from substituted isatins, including one originating from this compound-2,3-dione. This work provides valuable insight into how the isopropyl-substituted scaffold can interact with a biological target. The study aimed to identify inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase, a crucial enzyme for the survival of the tuberculosis pathogen.

The research identified a promising compound, designated QCA 7m , which features a C-6 isopropyl group on the quinoline core (derived from this compound-2,3-dione) and a C-2 phenanthrene (B1679779) side chain. Molecular docking of QCA 7m into the active site of Mtb DNA gyrase (PDB ID: 5BTN) was performed to predict its binding mode and energy.

The in silico analysis revealed that compound QCA 7m exhibited strong binding to the enzyme's active site. The docking results correlated well with the experimental data, where QCA 7m showed significant inhibitory activity against the enzyme.

The key chemical interactions stabilizing the ligand-protein complex were identified as:

Pi-Alkyl Interactions: The quinoline core and its attached isopropyl substituent were stabilized by interactions with the proline residue Pro123. The three aromatic rings of the phenanthrene side chain also formed pi-alkyl bonds with an alanine (B10760859) residue, Ala126.

Carbon-Hydrogen Bonding: An interaction was observed between the 4-carboxylic acid group of the molecule and another alanine residue, Ala125.

These interactions collectively contribute to the binding affinity of the molecule.

Table 1: Molecular Docking Results for QCA 7m with Mtb DNA Gyrase This interactive table summarizes the binding energy and key interactions for the derivative of this compound.

| Compound | Target Enzyme | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| QCA 7m | Mtb DNA Gyrase | 5BTN | -8.0 | Pro123, Ala126, Ala125 | Pi-Alkyl, Carbon-Hydrogen Bond |

Data sourced from Quimque et al. (2023).

This use of virtual screening demonstrates how a scaffold derived from this compound can be incorporated into a larger molecular design to effectively target a specific enzyme binding site, guiding the development of new potential therapeutic agents.

Applications of 5 Isopropylindoline in Advanced Materials Science Research

Development of Organic Electronic Materials with Indoline (B122111) Components

Indoline derivatives are being investigated for their potential in organic electronic materials due to their electron-rich nature and tunable properties. smolecule.comnih.gov The presence of the 5-isopropyl group can enhance solubility and influence the molecular packing of these materials, which are crucial parameters for device performance.

Precursors for Organic Light-Emitting Diodes (OLEDs)

Derivatives of 5-isopropylindoline are utilized in the development of materials for Organic Light-Emitting Diodes (OLEDs). netascientific.com In OLEDs, organic layers are positioned between two electrodes. When a voltage is applied, charge carriers are injected into the organic layers, leading to the emission of light. oled.com The efficiency, color, and stability of OLEDs are highly dependent on the chemical structure of the organic materials used. rsc.org

Indoline-containing compounds can be employed as precursors for various components within the OLED structure, such as the emissive layer, hole transport layer (HTL), or host materials. netascientific.comoled.com The 5-isopropyl group can improve the solubility of these precursors, which is advantageous for solution-based processing techniques used in the fabrication of large-area OLED displays. Furthermore, the steric hindrance provided by the isopropyl group can prevent intermolecular aggregation, which often leads to quenching of the emitted light and reduced device efficiency.

Research has shown that modifying the indoline core with different functional groups allows for the tuning of the emission color from blue to red, a critical aspect for achieving full-color displays. rsc.org While specific research on this compound in OLEDs is emerging, the broader class of indoline derivatives has shown promise in enhancing the performance and longevity of these devices. netascientific.comacrospharma.co.kr

Photochromic Materials

Photochromic materials are substances that change color reversibly upon exposure to light. wikipedia.org This phenomenon is based on the photochemical isomerization between two forms of a molecule, each having a different absorption spectrum. uwaterloo.ca Indoline derivatives, particularly spiro-oxazines and naphthopyrans containing an indoline moiety, are a prominent class of organic photochromic dyes. wikipedia.orguwaterloo.ca

Upon exposure to UV radiation, the colorless form of the dye undergoes a ring-opening reaction to form a colored, planar species with an extended π-conjugated system. uwaterloo.ca This process is reversed when the UV source is removed, and the material returns to its original colorless state. The 5-isopropyl group on the indoline ring can influence the rate of both the coloring and fading processes, as well as the color of the activated form.

These materials are extensively used in applications such as photochromic lenses for eyeglasses, which darken in sunlight and clear indoors. wikipedia.org The incorporation of such dyes into polymer matrices allows for the fabrication of these "smart" optical devices. uwaterloo.ca Research into novel diarylethene derivatives incorporating indole (B1671886) moieties has also shown potential for creating photochromic materials that operate in the near-infrared (NIR) region, opening up possibilities for new applications in optical data storage and molecular switching. researchgate.net

Integration into Smart Materials and Responsive Systems

Smart materials are designed to respond to external stimuli such as light, temperature, or an electric field in a controlled and reversible manner. sci-hub.sebassetti-group.com The unique electronic and structural properties of this compound derivatives make them attractive candidates for integration into such responsive systems. ambeed.com

For instance, polymers incorporating this compound moieties could exhibit tunable properties. The responsiveness of these materials can be triggered by changes in their environment, leading to applications in sensors, actuators, and controlled-release systems. ted.comlinknovate.com The ability of the indoline nitrogen to participate in hydrogen bonding and other non-covalent interactions can also be exploited to create self-healing materials. linknovate.com

Polymer Chemistry and Advanced Composite Development

The functionalization of polymers with specific chemical groups is a key strategy for developing advanced materials with tailored properties. This compound and its derivatives can be used as monomers or additives in polymer synthesis. ambeed.com The incorporation of the indoline structure into a polymer backbone can influence its thermal stability, mechanical strength, and optical properties. essentialchemicalindustry.orgbyjus.com

Nanomaterial Integration and Properties

Nanomaterials, which have at least one dimension in the nanometer scale, exhibit unique properties compared to their bulk counterparts. pnnl.gov The integration of organic molecules like this compound with nanomaterials can lead to the development of novel hybrid materials with enhanced functionalities. rsc.org

For example, this compound derivatives can be used to functionalize the surface of nanoparticles, such as gold or iron oxide nanoparticles. nih.gov This surface modification can improve the dispersibility of the nanoparticles in various solvents and polymer matrices, a crucial factor for their application in fields like biomedical imaging and drug delivery. nih.gov Furthermore, the electronic interaction between the indoline derivative and the nanoparticle can lead to new optical or magnetic properties, which could be exploited in the development of advanced sensors and electronic devices. pnnl.gov

Exploration of 5 Isopropylindoline As a Chemical Probe and Precursor for Novel Scaffolds

Utilization as a Building Block for Complex Heterocyclic Architectures

Heterocyclic compounds form the largest and most varied family of organic molecules and are essential fragments in organic synthesis. srdorganics.comsigmaaldrich.com The design of new drugs and functional materials often begins with commercially available heterocyclic building blocks, which are used for the modular, bottom-up assembly of complex molecular architectures. srdorganics.com The indoline (B122111) ring system, a key component of 5-isopropylindoline, is recognized as a significant scaffold in medicinal chemistry due to its prevalence in many biologically active compounds. sigmaaldrich.comambeed.com

This compound serves as an attractive C2-building block, analogous to how other heterocycles like 1,4-dithianes are used. beilstein-journals.org Its structure allows for synthetic modifications at multiple positions, enabling the construction of more elaborate and diverse heterocyclic systems. Chemists can leverage the inherent reactivity of the indoline nucleus—for instance, through reactions involving the nitrogen atom or the aromatic ring—to append other rings and functional groups. This process allows for the systematic construction of libraries of related compounds, which is a key strategy in modern drug discovery. mdpi.com The synthesis of new heterocyclic ligands often involves coupling pre-formed rings through methods like metal-catalyzed reactions or generating new rings via condensation or cycloaddition reactions, strategies for which this compound is a suitable substrate. mdpi.com

Scaffold Derivatization for Structure-Activity Relationship Studies (chemical modification perspective)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. numberanalytics.com This is achieved by systematically modifying a core scaffold and assessing the resulting changes in potency, selectivity, or other pharmacological parameters. numberanalytics.com The this compound scaffold is an excellent candidate for such studies.

A prime example of SAR involving this scaffold is seen in the development of antitubercular agents. nih.govresearchgate.net In a series of arylated quinoline (B57606) carboxylic acids derived from this compound, researchers explored how different alkyl groups at the C-6 position of the final quinoline ring (corresponding to the 5-position of the starting indoline) influenced activity against Mycobacterium tuberculosis (Mtb). The study compared derivatives with ethyl, isopropyl, and 1-butyl substituents. nih.gov

The findings from these modifications are summarized in the table below, illustrating a classic SAR study.

| Substituent at C-6 | Relative Activity against Mtb H37Rv | Reference |

| Ethyl | Weakest activity (MIC90 = 51.3 µg/mL for one series) | nih.gov |

| Isopropyl | High activity (MIC90 of >16 µg/mL) | nih.gov |

| 1-Butyl | Enhanced effectiveness | nih.gov |

This systematic derivatization of the core structure confirmed that the nature of the alkyl group at this specific position is a key determinant of biological activity. nih.gov Such studies confirm the optimal pharmacophore and guide further investigation into specific regions of the molecule for further enhancement of its biological profile. rsc.org

Mechanistic Probes in Biological Systems (focus on chemical tool aspect)

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, allowing researchers to study its function in a biological system. imrpress.com These tools are crucial for understanding complex biological processes and validating new drug targets. nih.govplos.org Derivatives of this compound have been developed into such probes to investigate the mechanisms of bacterial enzymes.

Specifically, quinoline carboxylic acids synthesized from a this compound precursor have been identified as inhibitors of M. tuberculosis DNA gyrase. nih.govresearchgate.net This enzyme is essential for bacterial DNA replication, making it a well-established target for antibacterial drugs. scielo.org.mx By creating inhibitors, such as the derivative QCA 7m (C-2 2-(phenanthren-3-yl)/C-6 isopropyl), researchers were able to probe the function of this enzyme. researchgate.net Docking models developed from these studies showed a good correlation with the in vitro results, providing insight into how these molecules bind to the Mtb DNA gyrase. researchgate.net The use of these compounds as mechanistic probes helps to elucidate the specific interactions within the enzyme's binding site and can guide the design of more potent and selective inhibitors.

Precursors for Quinolone Carboxylic Acids and Related Compounds

Quinolones and their fluoroquinolone derivatives are a major class of synthetic antibacterial agents. scielo.org.mxmdpi.com this compound, via its oxidized derivative this compound-2,3-dione (5-isopropylisatin), is a key precursor for a specific subset of these important compounds. nih.govresearchgate.net

The synthesis involves a multi-step process:

Isatin (B1672199) Synthesis : this compound is first converted to this compound-2,3-dione. This is typically achieved through a Sandmeyer reaction, where a substituted aniline (B41778) (in this case, derived from the indoline) reacts with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride. The resulting intermediate is then treated with sulfuric acid to induce cyclization and form the isatin. nih.gov

Pfitzinger Reaction : The synthesized 5-isopropylisatin is then used in a Pfitzinger reaction. This reaction involves the condensation of the isatin with a ketone in the presence of a base. The isatin ring is opened and then re-closed with the ketone to form the final quinoline-4-carboxylic acid (QCA) core. nih.gov This method is highly versatile, allowing for the introduction of various substituents onto the final quinoline ring system. nih.govresearchgate.net

Role in Natural Product Synthesis and Analogue Creation

Natural products are a rich source of inspiration for drug discovery, but their structural complexity can make synthesis and modification challenging. rsc.orgresearchgate.net Synthetic strategies are often employed to create analogues—structurally related molecules—to improve properties like efficacy or to simplify the synthesis. numberanalytics.comisomerase.com These strategies include diverted total synthesis (DTS), where advanced intermediates in a total synthesis are used as branch points to create analogues. researchgate.netnih.gov

While there is no specific mention in the provided search results of this compound being used in the total synthesis of a particular natural product, its indoline core is a common motif in many alkaloids and other bioactive natural products. Therefore, this compound represents an ideal starting material for creating analogues of these natural products. Chemists can use it as a foundational building block to construct simplified or modified versions of a natural product's core structure. numberanalytics.com This approach, sometimes called biology-oriented synthesis (BIOS), focuses on creating libraries of compounds around a biologically relevant scaffold. nih.gov By using this compound, researchers can readily introduce the isopropyl group, which can modulate lipophilicity and target engagement, to create novel analogues that may possess unique or improved biological activities compared to the parent natural product.

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Document all experimental parameters (e.g., reagent purity, stirring rates, drying methods) in supplemental information. Use IUPAC nomenclature for compounds and report yields as molar percentages. Share raw spectral data via repositories like Zenodo for peer validation .

Q. How can researchers mitigate bias in structure-activity relationship studies of this compound?

- Methodological Answer : Implement blinding during bioassays and randomize sample processing. Use independent replicates (n ≥ 3) and report standard deviations. Pre-register hypotheses on platforms like Open Science Framework to avoid HARKing (hypothesizing after results are known) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.